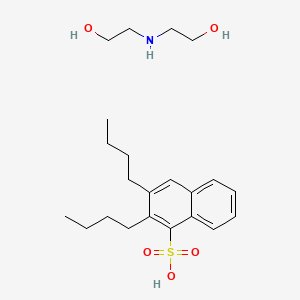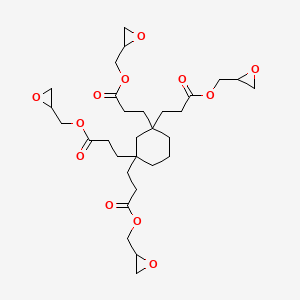
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate: is an organic compound characterized by the presence of four epoxypropyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate typically involves the reaction of cyclohexane-1,1,3,3-tetrapropionic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the epoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is used as a cross-linking agent in polymer chemistry. It helps in the formation of three-dimensional polymer networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce epoxy groups into proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool for improving the solubility and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives. It enhances the durability and performance of these materials, making them suitable for use in harsh environments.
Mécanisme D'action
The mechanism by which Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate exerts its effects involves the formation of covalent bonds with target molecules. The epoxy groups react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymer cross-linking and biomolecule modification.
Comparaison Avec Des Composés Similaires
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,3-dimethylamine
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetramethylamine
Uniqueness: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is unique due to the presence of four epoxypropyl groups attached to a cyclohexane ring. This structure imparts distinct chemical properties, making it highly reactive and suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various industrial and research settings.
Propriétés
Numéro CAS |
51334-03-3 |
|---|---|
Formule moléculaire |
C30H44O12 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl 3-[1,3,3-tris[3-(oxiran-2-ylmethoxy)-3-oxopropyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C30H44O12/c31-25(39-16-21-12-35-21)2-8-29(9-3-26(32)40-17-22-13-36-22)6-1-7-30(20-29,10-4-27(33)41-18-23-14-37-23)11-5-28(34)42-19-24-15-38-24/h21-24H,1-20H2 |
Clé InChI |
HOPBTWCXHDBJFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(CCC(=O)OCC2CO2)CCC(=O)OCC3CO3)(CCC(=O)OCC4CO4)CCC(=O)OCC5CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


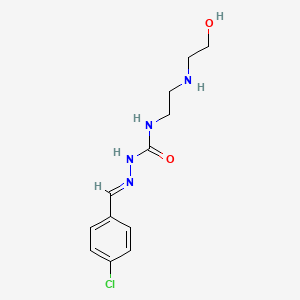

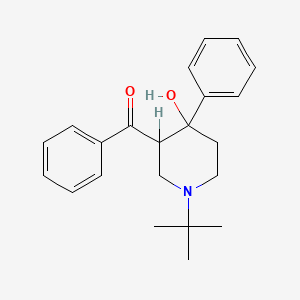
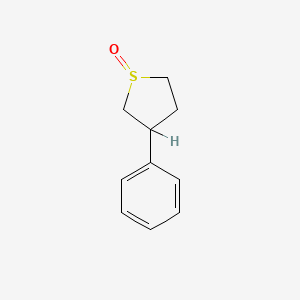

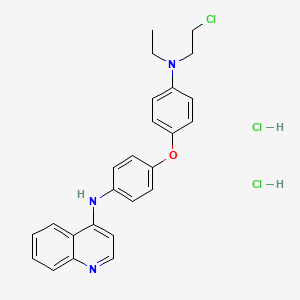
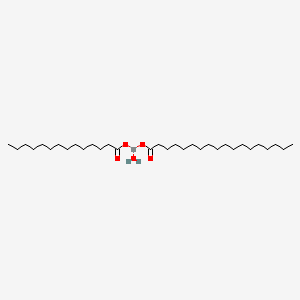
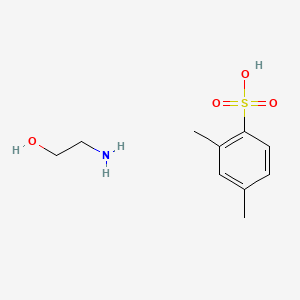

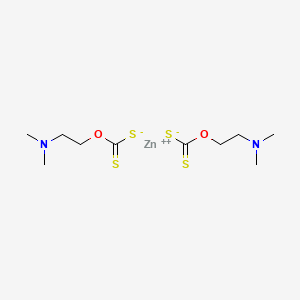

![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
